molecular formula C36H28N2O4 B11564710 bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate

bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate

Cat. No.: B11564710
M. Wt: 552.6 g/mol
InChI Key: NEGABCWZLOZTEW-UHFFFAOYSA-N
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Description

Bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate: is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by its unique structure, which includes imine groups and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate typically involves the following steps:

    Condensation Reaction: The primary step involves the condensation of 2-methylbenzaldehyde with 4-aminobenzene-1,4-dicarboxylate under acidic or basic conditions to form the Schiff base.

    Esterification: The resulting Schiff base is then subjected to esterification reactions to introduce the ester functionalities.

The reaction conditions often include:

    Solvents: Common solvents used include ethanol, methanol, or dichloromethane.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide, are used to facilitate the condensation reaction.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oxides.

    Reduction: Reduction of the imine groups can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the imine groups.

    Reduction: Amines derived from the reduction of imine groups.

    Substitution: Substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate involves its interaction with molecular targets through its imine and ester functionalities. These interactions can lead to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate is unique due to its specific combination of imine and ester functionalities, which confer distinct chemical reactivity and potential applications. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from other similar compounds.

Properties

Molecular Formula

C36H28N2O4

Molecular Weight

552.6 g/mol

IUPAC Name

bis[4-[(2-methylphenyl)iminomethyl]phenyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C36H28N2O4/c1-25-7-3-5-9-33(25)37-23-27-11-19-31(20-12-27)41-35(39)29-15-17-30(18-16-29)36(40)42-32-21-13-28(14-22-32)24-38-34-10-6-4-8-26(34)2/h3-24H,1-2H3

InChI Key

NEGABCWZLOZTEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC=C5C

Origin of Product

United States

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